molecular formula C20H21N3O3 B5372319 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide

5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No. B5372319
M. Wt: 351.4 g/mol
InChI Key: BXGHQWHASHRLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity in the research community due to its potential applications in studying the endocannabinoid system and its effects on the brain and body.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide involves its binding to CB1 and CB2 receptors in the body. This binding leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules. The activation of these pathways can lead to a range of physiological effects, including pain relief, appetite stimulation, and mood enhancement.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to be a potent agonist of CB1 and CB2 receptors, leading to the activation of various signaling pathways. These pathways can lead to the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can have a range of effects on the body. This compound has also been shown to have analgesic, anxiolytic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. Additionally, its synthetic nature allows for precise control over its chemical composition and purity. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide. One potential area of research is the development of new synthetic cannabinoids with improved therapeutic potential and reduced risk of abuse and dependence. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body, including their potential for neurotoxicity and other adverse effects. Additionally, the use of this compound in combination with other drugs and therapies may hold promise for the treatment of various medical conditions.

Synthesis Methods

The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 2-methylbenzylamine with 5-bromovaleryl chloride to form the intermediate, 5-(2-methylbenzyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-methoxyphenol and triethylamine to form the final product, this compound. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have high affinity for CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood. This compound has also been used to study the effects of synthetic cannabinoids on the brain and body, including their potential therapeutic applications.

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-[(2-methylphenyl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-7-3-4-8-15(14)12-21-20(24)17-11-16(22-23-17)13-26-19-10-6-5-9-18(19)25-2/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGHQWHASHRLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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